molecular formula C18H33ClN10S B12293626 Agelon CAS No. 8073-77-6

Agelon

Katalognummer: B12293626
CAS-Nummer: 8073-77-6
Molekulargewicht: 457.0 g/mol
InChI-Schlüssel: XSNWJUCLGUFVIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agelon is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Agelon typically involves a series of well-defined chemical reactions. One common method is the sol-gel process, which involves the transition of a solution system (sol) into a solid phase (gel) through chemical reactions. This method is particularly useful for preparing aerogels, which are lightweight and porous materials .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The sol-gel method is scaled up to produce significant quantities of this compound for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Agelon undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized compounds, while reduction can produce reduced forms of this compound .

Wissenschaftliche Forschungsanwendungen

Agelon has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which Agelon exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, this compound may interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Agelon can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as aerogels, hydrogels, and xerogels share some properties with this compound but differ in their specific chemical structures and applications.

    Uniqueness: this compound’s unique combination of stability, reactivity, and versatility sets it apart from other compounds.

Eigenschaften

8073-77-6

Molekularformel

C18H33ClN10S

Molekulargewicht

457.0 g/mol

IUPAC-Name

6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine;6-methylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H19N5S.C8H14ClN5/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5;1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h6-7H,1-5H3,(H2,11,12,13,14,15);5H,4H2,1-3H3,(H2,10,11,12,13,14)

InChI-Schlüssel

XSNWJUCLGUFVIQ-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)C.CC(C)NC1=NC(=NC(=N1)SC)NC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.